molecular formula C5H5ClN2O2S B2715801 2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide CAS No. 340266-01-5

2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B2715801
CAS No.: 340266-01-5
M. Wt: 192.62
InChI Key: AGRHKIVQHSYGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The compound has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, a thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .


Molecular Structure Analysis

The molecular formula of this compound is C5H5ClN2O2S.HCl . It consists of a chloroacetamide moiety attached to a thiazole ring. The chlorine atom and the thiazole nitrogen play essential roles in its chemical properties .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom of the thiazole ring. These reactions could lead to the formation of derivatives with diverse biological activities .

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals insights into their crystal structures, showing how molecular interactions form chains propagating in a zigzag manner. This structural understanding is crucial for designing molecules with desired physical and chemical properties (Saravanan et al., 2016).

Synthesis and Heterocyclic Chemistry

The synthesis of heterocyclic compounds, including thiazolines and pyrrolidine-triones, from 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the versatility of these compounds in forming new chemical entities with potential for further pharmacological exploration (Obydennov et al., 2017).

Antibacterial Agents

Compounds synthesized from chloro-N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides have been evaluated for their antibacterial activity, showcasing moderate to good efficacy against gram-positive and gram-negative bacteria. QSAR studies highlight the importance of substituents for enhancing activity (Desai et al., 2008).

Chemical Reactivity and Biological Activity

Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides using density functional theory (DFT) have revealed insights into their coordination abilities, chemical reactivity, and potential biological activities, suggesting avenues for further pharmacological research (Kumar & MisraNeeraj, 2014).

Synthesis of Pyrrolo[1,2-a]imidazole Derivatives

Dehydration reactions involving 2-(2-oxopyrrolidin-1-yl)acetamides have provided methods for synthesizing pyrrolo[1,2-a]imidazole derivatives, indicating the synthetic utility of acetamide compounds in generating biologically interesting structures (Kavina et al., 2018).

Intramolecular Cyclization for Pyridin-2(1H)-ones

Research demonstrates the transformation of 2-chloro-N-(3-oxoalkenyl)acetamides into pyridin-2(1H)-ones, illustrating a novel synthetic route for constructing pyridinone structures with potential pharmacological importance (Savchenko et al., 2020).

Mechanism of Action

The specific mechanism of action for this compound would depend on its interactions with biological targets. Thiazole derivatives have been reported to exhibit various activities, including antihypertensive, anti-inflammatory, antibacterial, antiviral, and antitumor effects. Further studies are needed to elucidate the precise mechanisms .

Properties

IUPAC Name

2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-1-3(9)7-5-8-4(10)2-11-5/h1-2H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHKIVQHSYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)CCl)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.